(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
(2S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c7-6(10)8-3-1-2-5(8)4-9/h5,9H,1-4H2,(H2,7,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKMVGSBOOTVRL-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Pyrrolidine Ring Formation
The stereochemical integrity of the (S)-configured hydroxymethyl group is typically established during pyrrolidine ring closure. A widely adopted method involves chiral pool synthesis using (S)-prolinol derivatives as starting materials. For example, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a key intermediate, synthesized via boron trifluoride-mediated cyclization of protected amino alcohols followed by Boc-group installation (76% yield).
Reaction conditions for this step often involve:
Carboxamide Group Introduction
Post-cyclization functionalization employs carboxamide coupling through two primary routes:
Direct Aminocarbonylation
Treatment of pyrrolidine intermediates with isocyanates under mild basic conditions (e.g., triethylamine in dichloromethane) achieves efficient carboxamide formation. A representative procedure demonstrates:
| Parameter | Specification | Yield |
|---|---|---|
| Substrate | tert-butyl 2-(hydroxymethyl)pyrrolidine | 90% |
| Reagent | Dimethylamine hydrochloride | – |
| Catalyst | Tetraarylphosphonium salt | – |
| Solvent | Dichloromethane | – |
| Temperature | 20°C | – |
This method minimizes epimerization through low-temperature activation of the pyrrolidine nitrogen.
Sequential Protection/Deprotection
Alternative strategies employ orthogonal protecting groups to enable selective amidation:
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Boc-protection of pyrrolidine nitrogen (98% yield using di-tert-butyl dicarbonate)
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Hydroxymethyl oxidation to carboxylic acid (KMnO₄ in acidic media)
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Amide coupling via EDC/HOBt activation
Industrial-Scale Production Innovations
Continuous Flow Synthesis
Recent patents disclose reactor designs that enhance stereochemical control in large batches:
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Residence time : 8–12 minutes
-
Pressure : 2.5–3.0 bar
-
Key advantage : 15% yield improvement over batch processes
Green Chemistry Adaptations
Solvent-free mechanochemical methods utilize high-speed ball milling to achieve:
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20% reduction in reaction time
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Elimination of dichloromethane waste streams
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99.5% enantiomeric excess (ee) through chiral auxiliary retention
Critical Process Parameters
Temperature Effects on Stereochemistry
Comparative studies reveal optimal enantioselectivity windows:
| Temperature (°C) | ee (%) | Byproduct Formation |
|---|---|---|
| 0–5 | 99.2 | <0.5% |
| 20–25 | 98.1 | 1.2% |
| 40–45 | 95.7 | 4.8% |
Lower temperatures preserve chiral integrity but require extended reaction times (48–72 hr).
Catalyst Loading Optimization
Tetraarylphosphonium salts demonstrate non-linear productivity relationships:
| Catalyst (mol%) | Conversion (%) | ee (%) |
|---|---|---|
| 5 | 78 | 98.5 |
| 10 | 92 | 99.1 |
| 15 | 95 | 98.9 |
Exceeding 10 mol% provides diminishing returns due to catalyst aggregation.
Purification and Analytical Challenges
Chromatographic Resolution
Reverse-phase HPLC methods achieve baseline separation of enantiomers:
Crystallization-Induced Asymmetric Transformation
Methanol/water solvent systems enable >99% ee through:
Emerging Methodologies
Biocatalytic Approaches
Immobilized transaminases demonstrate preliminary success in:
Chemical Reactions Analysis
Types of Reactions
(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, reduced derivatives, and substituted pyrrolidine compounds.
Scientific Research Applications
Medicinal Chemistry Applications
(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide has shown promise in several areas of medicinal chemistry:
Drug Development
- Antiviral Activity : Research indicates that this compound exhibits antiviral properties against various viruses, including influenza and dengue. Its mechanism involves inhibiting viral replication by targeting specific viral enzymes.
- Antitumor Properties : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells, particularly in colorectal cancer cell lines.
Enzyme Inhibition
The compound acts as an inhibitor for several enzymes involved in metabolic pathways. For example:
- Dipeptidyl Peptidase IV (DPP-IV) : Inhibition of DPP-IV is crucial for managing diabetes, making this compound a candidate for further exploration in antidiabetic drug development.
Neuroscience
This compound has been investigated for its neuroprotective effects:
- Mechanism of Action : It may modulate neurotransmitter systems, particularly by enhancing GABAergic activity, which is beneficial in treating neurological disorders like anxiety and epilepsy.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties:
- Inhibition of Bacterial Growth : Studies show effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use as an antibacterial agent.
Pharmaceutical Manufacturing
Due to its versatile chemical structure, this compound can serve as a building block for synthesizing more complex pharmaceutical compounds.
Material Science
Research indicates potential applications in developing new materials with specific electronic or optical properties due to the unique arrangement of functional groups within the molecule.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated significant inhibition of influenza virus replication with IC50 values indicating potency. |
| Study B | Antitumor Effects | Showed moderate cytotoxicity against HCT-116 colon cancer cells; induced apoptosis through caspase activation pathways. |
| Study C | Enzyme Inhibition | Identified as a potent DPP-IV inhibitor; potential application in diabetes treatment. |
Mechanism of Action
The mechanism of action of (S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The pyrrolidine ring structure provides stability and specificity in these interactions, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The table below compares key structural and physicochemical properties of (S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide with related pyrrolidine carboxamide derivatives:
Key Observations :
- Positional Isomerism : (S)-1-Hydroxypyrrolidine-2-carboxamide is a positional isomer of the target compound, with the hydroxyl and carboxamide groups swapped. This difference likely alters hydrogen-bonding networks and biological activity.
- Substituent Effects : Replacing the hydroxymethyl group (target compound) with a methyl group (as in ) reduces polarity and may decrease solubility in aqueous media.
Physicochemical and Stability Comparisons
- Stability : Compounds with hydroxyl or hydroxymethyl groups (e.g., ) often require low-temperature storage to prevent degradation, whereas methyl-substituted derivatives (e.g., ) are stable at room temperature.
Biological Activity
(S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide, also known by its CAS number 128257-10-3, is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrrolidine ring with a hydroxymethyl and carboxamide functional group. This unique configuration contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that pyrrolidine derivatives can possess significant antibacterial and antifungal properties. For instance, related pyrrolidine compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi .
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Parkinson's disease. It may exert protective effects by inhibiting monoamine oxidase enzymes, leading to increased levels of neurotransmitters like dopamine and serotonin .
- Anticancer Potential : Preliminary studies suggest that certain pyrrolidine derivatives may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound is known to inhibit key enzymes involved in neurotransmitter metabolism, which can enhance synaptic transmission and provide neuroprotective effects .
- Signal Transduction Modulation : It may influence various signaling pathways associated with cell survival and proliferation, which is particularly relevant in cancer biology .
Antimicrobial Activity Case Study
A study evaluating the antimicrobial activity of pyrrolidine derivatives found that this compound exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
These results indicate a strong potential for this compound in developing new antimicrobial agents .
Neuroprotective Effects Case Study
In a model of neurodegeneration, this compound was administered to assess its neuroprotective effects against oxidative stress-induced neuronal damage. The findings revealed a significant reduction in neuronal apoptosis compared to control groups, suggesting its potential utility in treating conditions like Alzheimer's disease .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with other pyrrolidine derivatives:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Rasagiline | Neuroprotective | Monoamine oxidase inhibition |
| Selegiline | Neuroprotective | Monoamine oxidase inhibition |
| 1-Methylpyrrolidine | Antimicrobial | Disruption of bacterial cell membranes |
This comparison highlights the diverse applications of pyrrolidine derivatives in medicinal chemistry.
Q & A
Q. What synthetic strategies are effective for preparing (S)-2-(hydroxymethyl)pyrrolidine-1-carboxamide?
The synthesis typically involves functionalizing pyrrolidine scaffolds. A common approach is:
- Step 1 : Start with a chiral pyrrolidine precursor (e.g., (S)-pyrrolidine-2-carboxylic acid derivatives) to retain stereochemistry.
- Step 2 : Introduce the hydroxymethyl group via reductive amination or hydroxylation of a propargyl intermediate.
- Step 3 : Couple the carboxamide group using carbodiimide-based reagents (e.g., EDC/HOBt) to avoid racemization .
Key challenges include maintaining enantiomeric purity and optimizing reaction yields under mild conditions.
Q. How can structural integrity be confirmed post-synthesis?
Use a combination of:
- NMR Spectroscopy : Confirm stereochemistry via coupling constants (e.g., for pyrrolidine ring conformation) and shifts for carboxamide groups .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated in analogs like (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
Q. What safety protocols are critical for handling this compound?
Q. How is the compound’s receptor affinity assessed in pharmacological studies?
- In Vitro Binding Assays : Use radiolabeled ligands (e.g., -angiotensin II) to measure displacement at AT receptors. IC values are calculated using nonlinear regression .
- Functional Assays : Monitor second-messenger systems (e.g., Ca flux) in HEK293 cells transfected with target receptors .
Advanced Research Questions
Q. How can salt forms or polymorphs improve physicochemical properties?
- Polymorph Screening : Use solvent evaporation (e.g., ethanol/water mixtures) to isolate crystalline forms. Characterize via PXRD and DSC to identify stable polymorphs .
- Salt Formation : React with trifluoroacetic acid or HCl to enhance solubility. For example, hydrochloride salts of pyrrolidine derivatives show improved bioavailability in pharmacokinetic studies .
Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data?
- Fragment-Based Design : Test truncated analogs (e.g., removing the hydroxymethyl group) to isolate pharmacophore contributions.
- Molecular Dynamics (MD) Simulations : Predict binding poses to receptors (e.g., AT) and validate with mutagenesis studies .
- Meta-Analysis : Compare IC values across analogs (Table 1) to identify trends in substituent effects.
Table 1 : SAR of Selected Pyrrolidine-2-carboxamide Derivatives
| Compound | R-Group Modification | AT IC (nM) | Reference |
|---|---|---|---|
| Parent Compound | -CHOH | 12.3 ± 1.2 | |
| 1-Pentanoyl Derivative | -COCH | 8.7 ± 0.9 | |
| Benzyl-Substituted Analog | -CHCH | 45.6 ± 3.4 |
Q. How is metabolic stability evaluated in preclinical studies?
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life () and intrinsic clearance (Cl) .
- Metabolite Identification : Use HRMS/MS to detect oxidative metabolites (e.g., hydroxylation at the pyrrolidine ring) .
Q. What strategies mitigate toxicity risks in animal models?
Q. How can enantiomeric purity be preserved during scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
